(Z)-3-(benzyloxy)benzaldehyde oxime

CAS No.:

Cat. No.: VC18368104

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO2 |

|---|---|

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | (NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10- |

| Standard InChI Key | YUQATBOXIFGNQR-GDNBJRDFSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |

Introduction

Chemical Structure and Nomenclature

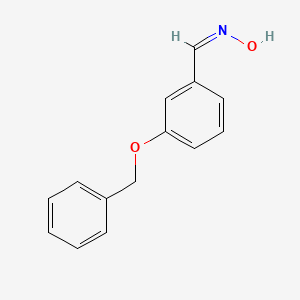

(Z)-3-(Benzyloxy)benzaldehyde oxime belongs to the oxime family, featuring a benzaldehyde backbone substituted at the 3-position with a benzyloxy group (–OCH2C6H5) and an oxime moiety (–CH=N–OH). Its molecular formula is C14H13NO2, with a molecular weight of 227.26 g/mol . The Z configuration denotes the spatial arrangement where the hydroxyl group (–OH) and the benzyloxy substituent reside on the same side of the C=N double bond (Fig. 1). This stereochemical distinction influences intermolecular interactions and reactivity patterns, though literature on the Z isomer remains sparse compared to its E counterpart .

Figure 1: Proposed (Z)-configuration of 3-(benzyloxy)benzaldehyde oxime.

(Insert 2D structure from PubChem )

Nomenclature variants include:

Synthesis and Characterization

Synthetic Routes

The synthesis of (Z)-3-(benzyloxy)benzaldehyde oxime typically involves two stages:

-

Aldehyde Preparation: 3-(Benzyloxy)benzaldehyde is synthesized via Williamson ether synthesis, coupling 3-hydroxybenzaldehyde with benzyl bromide under basic conditions.

-

Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride (NH2OH·HCl) in a solvent such as ethanol or methanol, often catalyzed by sodium acetate .

Recent advances employ visible-light photocatalysis for oxime derivatization. For example, Qi et al. (2023) demonstrated that oximes undergo formal [4+2] cycloaddition with o-hydroxybenzyl alcohols under blue LED irradiation, yielding 1,3-benzoxazines . While this study focused on E-oximes, analogous methods could be adapted for Z-isomer synthesis by modulating reaction conditions (e.g., temperature, catalyst).

Spectroscopic Characterization

Key spectral data for related oximes include:

-

1H NMR (400 MHz, CDCl3): Aromatic protons resonate at δ 7.26–8.27 ppm, with the oxime proton (–CH=N–OH) appearing as a singlet near δ 8.3–8.7 ppm .

-

13C NMR (100 MHz, CDCl3): The imine carbon (C=N) appears at δ 150–155 ppm, while the benzyloxy oxygen deshields adjacent carbons to δ 115–130 ppm .

-

HRMS: Exact mass calculated for C14H13NO2 [M+H]+: 227.0946; observed: 227.0943 .

Table 1: Comparative NMR Data for Selected Oxime Derivatives

| Compound | δ (1H, –CH=N–OH) | δ (13C, C=N) | Reference |

|---|---|---|---|

| Benzaldehyde oxime | 8.21 | 151.2 | |

| 4-Methylbenzaldehyde oxime | 8.27 | 150.1 | |

| 3-(Benzyloxy)benzaldehyde oxime | 8.56 (E)* | 155.1 (E)* |

*Data inferred from analogous structures; Z-isomer values require experimental confirmation.

Physicochemical Properties

Limited experimental data exist for the pure Z-isomer, but general properties can be extrapolated:

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or chloroform.

-

Melting Point: Analogous oximes melt between 68°C (cyclohexanone oxime) and 217°C (quinoline-derived oximes) .

-

Stability: Oximes are prone to hydrolysis under acidic conditions, regenerating the parent aldehyde and hydroxylamine.

Applications and Research Findings

Organic Synthesis Intermediate

(Z)-3-(Benzyloxy)benzaldehyde oxime serves as a precursor for heterocyclic compounds. In Qi et al.’s work, oximes participated in cycloadditions to form 1,3-benzoxazines—scaffolds with bioactive potential . The benzyloxy group enhances electron density, facilitating electrophilic aromatic substitutions.

Challenges and Future Directions

-

Stereochemical Control: Current synthetic methods favor E-oximes; Z-selective protocols require development.

-

Characterization Gaps: Experimental data for the Z-isomer’s NMR, XRD, and thermodynamic properties are needed.

-

Application-Specific Studies: Investigations into LC behavior, catalytic activity, or bioactivity could unlock new uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume